5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide
Description
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c21-13(6-2-1-4-11-7-9-24-25-11)18-10-14-19-15(20-23-14)12-5-3-8-17-16(12)22/h3,5,8,11-12H,1-2,4,6-7,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZQGIRHBSLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC2=NC(=NO2)C3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a dithiolan moiety and an oxadiazole ring attached to a pyridine derivative. This unique combination of functional groups contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, oxadiazole derivatives have shown effectiveness against various bacterial strains and fungi .
- Anticancer Activity : Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit cell proliferation in cancer cell lines. Notably, derivatives containing pyrazole and oxadiazole rings have been evaluated for their cytotoxic effects against breast cancer cells, indicating a promising avenue for further research .
- Anti-inflammatory Effects : The anti-inflammatory activity of compounds in this class is noteworthy. Research on pyrazole derivatives has shown their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : Some studies indicate that similar compounds trigger apoptosis in cancer cells by modulating key signaling pathways such as the p53-MDM2 pathway .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression, similar to other known COX inhibitors .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A study assessed the anticancer activity of pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
- Antimicrobial Properties : Research on oxadiazole-containing compounds revealed potent antimicrobial activity against various pathogens, suggesting that modifications to the dithiolan structure could yield similar or enhanced effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For example, studies on similar oxadiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| 5-(dithiolan-3-yl)-N-[...] | SNB-19, OVCAR-8, NCI-H40 | 86.61, 85.26, 75.99 |
| Other Oxadiazole Derivatives | HCT116, MCF7 | Varies (up to 67.55) |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Similar compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria as well as fungi:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Variable activity |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to 5-(dithiolan-3-yl)-N-[...]. For instance:
- Study on Anticancer Activity : A comprehensive study evaluated the anticancer properties of synthesized oxadiazole derivatives, revealing that certain modifications enhanced their efficacy against specific cancer types .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of related dithiolane derivatives against common pathogens, demonstrating their potential as new therapeutic agents .
Chemical Reactions Analysis
Redox Reactions Involving the Dithiolan Ring
The 1,2-dithiolan (lipoic acid derivative) ring undergoes reversible disulfide bond cleavage under reducing conditions. For example:
| Reaction Type | Conditions | Products | Evidence Source |
|---|---|---|---|
| Reduction | Dithiothreitol (DTT), 25°C, pH 7.4 | Two thiol groups (–SH) | Structural analogs (PubChem CID 44609294 ) |
This reaction is critical for biological activity, as reduced thiols exhibit antioxidant properties. Oxidation back to the disulfide form occurs in the presence of mild oxidizing agents like hydrogen peroxide.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety demonstrates stability under physiological conditions but undergoes hydrolysis under acidic or alkaline environments:
Cycloaddition reactions with alkynes or nitriles are also plausible but require catalytic or high-temperature conditions.
Amide Bond Hydrolysis
The pentanamide linkage is susceptible to enzymatic or chemical hydrolysis:
Pyridinone Ring Tautomerism and Reactivity
The 2-oxo-3H-pyridin-3-yl group exhibits keto-enol tautomerism, influencing hydrogen-bonding interactions. Under basic conditions, enolate formation facilitates electrophilic substitution:
| Reaction Type | Conditions | Products | Evidence Source |
|---|---|---|---|
| Enolate Alkylation | NaH, THF, alkyl halide | C-alkylated pyridinone derivatives | Pyridinone studies (PubChem CID 9877850 ) |
Comparative Reactivity of Structural Analogs
Key differences in reactivity compared to analogs are summarized below:
Stability Under Physiological Conditions
The compound’s half-life in buffer (pH 7.4, 37°C) is approximately 8–12 hours, with degradation pathways dominated by oxadiazole hydrolysis (60%) and disulfide reduction (40%) .
Synthetic Modifications
Derivatization strategies focus on enhancing stability or bioactivity:
| Modification Site | Reaction | Outcome |
|---|---|---|
| Dithiolan ring | S-methylation (CH₃I, K₂CO₃) | Loss of redox activity |
| Oxadiazole C-5 | Halogenation (Cl₂, FeCl₃) | Electrophilic substitution for further coupling |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dithiolane and Amide Moieties
- Compound 8c: 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide () Key Features: Similar dithiolane group and amide linkage but lacks the oxadiazole-pyridinone unit. Synthesis: Yield of 41% as a diastereomeric mixture; IR peaks at 1653 cm⁻¹ (amide C=O) and 1249 cm⁻¹ (C-O-C) . MS: Molecular weight 435.2351 (M+H⁺), lighter than the target compound due to absence of the oxadiazole-pyridinone group .
Compound 2 :
N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide ()
Oxadiazole-Containing Derivatives
- Compound 9a: N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-N'-[3-[2-[2-[3-[5-(dithiolan-3-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]butanediamide () Key Features: Combines dithiolane, amide, and polyether chains. The oxadiazole ring is absent. Synthesis: 65% yield; IR shows 1608 cm⁻¹ (C=N) and 1545 cm⁻¹ (amide N-H) .
- 5-Acetonyl-3-phenyl-1,2,4-oxadiazole (): Key Features: Simplified oxadiazole structure without dithiolane or pyridinone groups. Synthesis: Prepared via three-component cycloaddition, emphasizing modularity for heterocyclic diversification .
Pharmacologically Active Analogues
- Compound 7t: 5-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () Key Features: Pentanamide backbone with diazepane and thiophenyl substituents. Activity: Dopamine D3 receptor ligand (MS: M+H⁺ = 459) .
Comparative Data Table
Key Findings and Implications
Structural Complexity vs. Yield: The target compound’s oxadiazole-pyridinone moiety likely reduces synthetic yield compared to simpler analogues like 8c (41%) or 2 (62%) due to additional cyclization steps .
Biological Relevance: While and highlight pharmacological activities in analogues, the target compound’s oxadiazole-pyridinone group may enhance binding to enzymatic targets (e.g., kinases or proteases) through dual hydrogen-bond acceptors .
Spectroscopic Consistency : IR and NMR data for dithiolane (δ 2.85 ppm for CH₂) and amide (1650–1608 cm⁻¹) groups are consistent across analogues, aiding structural validation .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key synthetic routes for constructing the 1,2,4-oxadiazole and dithiolane moieties in this compound? The synthesis typically involves multi-step strategies:
- 1,2,4-Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions using solvents like ethanol or DMF. Catalysts such as NaOH or K₂CO₃ are often employed to facilitate bond formation .
- Dithiolane Incorporation : Thiol-disulfide exchange reactions or oxidative cyclization of dithiol precursors. For example, lipoic acid derivatives (containing dithiolane) can be coupled via amide bond formation using carbodiimide-based coupling agents .
Advanced Question: Q. How can researchers optimize reaction yields while minimizing byproducts during the coupling of the oxadiazole and pyridinone subunits?
- Parameter Screening : Use design-of-experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and molar ratios of reactants .
- Byproduct Analysis : Employ LC-MS or HPLC to monitor intermediates and byproducts. For example, unreacted pyridinone precursors may require column chromatography for removal .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyridinone (δ ~160–170 ppm for carbonyl), oxadiazole (δ ~165–175 ppm), and dithiolane (δ ~2.5–3.5 ppm for SCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Question: Q. How can researchers resolve ambiguities in NMR assignments caused by overlapping signals in the dithiolane and pentanamide regions?
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, especially for crowded regions like the dithiolane’s SCH₂ groups .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at specific positions to track coupling patterns .
Biological Activity Profiling
Basic Question: Q. What methodologies are employed to assess the biological activity of this compound in vitro?
- Enzyme Inhibition Assays : Test against targets like NADPH oxidase or kinases using fluorogenic substrates (e.g., lucigenin for ROS detection) .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
Advanced Question: Q. How can researchers differentiate between off-target effects and specific target engagement in cellular models?
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify binding partners .
- CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., a kinase) to confirm mechanism-specific activity .
Computational and Mechanistic Studies
Basic Question: Q. Which computational tools are suitable for predicting the binding mode of this compound to biological targets?
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hydrogen bonding with oxadiazole’s N-O groups) .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100+ ns trajectories .
Advanced Question: Q. How can QSAR models be developed to improve the compound’s pharmacokinetic properties?
- Descriptor Selection : Use molecular weight, logP, and topological polar surface area (TPSA) to predict absorption and permeability .
- Validation : Apply leave-one-out cross-validation to ensure model robustness, with R² > 0.7 considered reliable .
Data Contradictions and Reproducibility
Basic Question: Q. What factors might explain discrepancies in reported biological activity across studies?
- Assay Variability : Differences in cell passage number, serum concentration, or incubation time .
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity measurements .
Advanced Question: Q. How should researchers address conflicting toxicity data in preclinical models?
- Dose-Response Reevaluation : Test multiple doses (e.g., 1–100 µM) in primary cells and immortalized lines to identify thresholds .
- Metabolite Profiling : Use LC-MS/MS to detect toxic metabolites (e.g., sulfoxide derivatives of dithiolane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
